Mal-amido-PEG9-acid
CAS No.: 2112731-43-6
Cat. No.: VC0534421
Molecular Formula: C28H48N2O14
Molecular Weight: 636.69
Purity: >96% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2112731-43-6 |
---|---|
Molecular Formula | C28H48N2O14 |
Molecular Weight | 636.69 |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C28H48N2O14/c31-25(3-6-30-26(32)1-2-27(30)33)29-5-8-37-10-12-39-14-16-41-18-20-43-22-24-44-23-21-42-19-17-40-15-13-38-11-9-36-7-4-28(34)35/h1-2H,3-24H2,(H,29,31)(H,34,35) |
Standard InChI Key | XOHZWIACQTZJNF-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Mal-amido-PEG9-acid is characterized by its specific molecular structure that combines multiple functional elements to create a versatile linker compound. The molecule possesses a maleimide group at one end, which is highly reactive toward thiol groups, and a carboxylic acid group at the other terminus that can participate in amide coupling reactions . These reactive ends are connected by a nine-unit polyethylene glycol chain that provides flexibility and enhances water solubility of the resulting conjugates.
Molecular Characteristics
The compound is formally known as 1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxatriacontan-30-oic acid, reflecting its complex structure with multiple ether linkages in the PEG backbone . It has a molecular formula of C28H48N2O14 and a precise molecular weight of 636.7 g/mol, making it a medium-sized biomolecular linker that balances reactivity with appropriate spacing properties . The maleimide group presents a reactive site for thiol-containing molecules through Michael addition reactions, while the carboxylic acid terminus can be activated to form amide bonds with amine-containing molecules. This dual reactivity makes the compound exceptionally useful in connecting two distinct molecular entities with specific spacing requirements.
The specific chemical properties of Mal-amido-PEG9-acid are summarized in the following table:
Physical Properties
The incorporation of a nine-unit PEG chain in Mal-amido-PEG9-acid imparts significant hydrophilicity to the molecule, enhancing its solubility in aqueous media . This property is particularly valuable when working with biological systems where water solubility is often a limiting factor for many reagents. The PEG spacer also provides a flexible linker that can adapt to various conformational requirements when connecting two molecular entities. The length of the PEG chain (nine ethylene glycol units) creates an optimal distance between conjugated molecules, reducing steric hindrance while maintaining proximity for desired interactions in applications such as PROTACs.
The compound is typically stored as a powder under nitrogen at -20°C to preserve its reactive functional groups, particularly the maleimide moiety which can be susceptible to hydrolysis under basic conditions or Michael-type addition with adventitious nucleophiles . When handled according to proper storage conditions, Mal-amido-PEG9-acid maintains its reactivity and can be used effectively in various bioconjugation applications. The stability of the compound under standard laboratory conditions further enhances its utility as a reliable reagent for bioconjugation chemistry.
Functional Mechanics
The utility of Mal-amido-PEG9-acid derives primarily from its bifunctional nature, featuring reactive groups at each terminus that enable sequential or orthogonal conjugation strategies. This functional duality allows researchers to create precisely defined conjugates with controlled orientation and spacing between the connected molecules.
Maleimide Group Reactivity
The maleimide group at one end of Mal-amido-PEG9-acid is highly selective for thiol groups, reacting rapidly to form stable thioether bonds through Michael addition reactions . This specificity is particularly valuable when working with complex biomolecules that contain multiple reactive functionalities. The reaction between maleimides and thiols typically proceeds at physiological pH (6.5-7.5) without the need for additional catalysts, making it compatible with sensitive biological molecules. The resulting thioether linkage is stable under physiological conditions, providing a reliable connection that resists hydrolysis and enzymatic degradation in biological systems.
The reaction specificity of the maleimide group allows for site-selective modification of proteins and peptides at cysteine residues, enabling the creation of homogeneous conjugates with defined structure-activity relationships. This selectivity is essential when developing targeted therapeutic approaches where the orientation and position of conjugated molecules can significantly impact efficacy and pharmacokinetic properties. The maleimide-thiol reaction is also relatively rapid under mild conditions, facilitating the conjugation of sensitive biomolecules without compromising their structural integrity or biological activity.
Carboxylic Acid Functionality
At the opposite terminus, the carboxylic acid group provides complementary reactivity that can be exploited for conjugation to amine-containing molecules . When activated with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), or hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU), the carboxylic acid forms amide bonds with primary or secondary amines. This reaction provides another stable linkage that is resistant to hydrolysis under physiological conditions.
The dual reactivity of Mal-amido-PEG9-acid enables sequential conjugation strategies where one reactive group can be utilized first, followed by the other, allowing for the controlled assembly of complex molecular architectures. This stepwise approach is particularly valuable when creating heterobifunctional conjugates where two different molecules need to be connected in a specific orientation. The carboxylic acid functionality also provides an opportunity for modulating the reactivity through various activation strategies, enabling fine control over conjugation kinetics and selectivity based on the specific requirements of each application.
Applications in PROTAC Development
One of the most significant applications of Mal-amido-PEG9-acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging technology in targeted protein degradation that has shown considerable promise in drug discovery and development.
Role as a Linker
In PROTAC development, Mal-amido-PEG9-acid serves as a critical linker that connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest for degradation . The flexible PEG spacer provides optimal distance and spatial arrangement between these two ligands, allowing them to simultaneously engage their respective binding partners. This simultaneous binding is essential for inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
The nine-unit PEG chain in Mal-amido-PEG9-acid provides sufficient length to span the distance between the E3 ligase and the target protein while maintaining flexibility to accommodate various binding orientations. This property is crucial for PROTAC efficacy, as the spatial relationship between the two ligands can significantly impact the formation of the ternary complex (E3 ligase-PROTAC-target protein) that facilitates ubiquitination. The hydrophilic nature of the PEG linker also enhances the solubility of the resulting PROTAC molecules, which often contain hydrophobic ligands with limited aqueous solubility.
Advantages in PROTAC Design
The use of Mal-amido-PEG9-acid in PROTAC development offers several advantages compared to other linker strategies. The compound's dual reactivity allows for selective conjugation of the E3 ligase binding moiety and the target protein ligand through distinct chemical reactions, enabling controlled synthesis of complex PROTAC molecules . The stability of the resulting linkages ensures that the PROTAC remains intact under physiological conditions, allowing it to perform its biological function effectively.
The length and flexibility of the PEG linker can be leveraged to optimize PROTAC performance through structure-activity relationship studies. By using linkers of varying PEG lengths, researchers can identify the optimal spacing between the two ligands for specific target proteins and E3 ligases. This optimization can lead to improved PROTAC efficacy, selectivity, and pharmacokinetic properties. The hydrophilic nature of the PEG linker also mitigates some of the solubility challenges associated with PROTAC development, facilitating cellular uptake and distribution to reach intracellular targets effectively.
Chemical Reactivity and Bioconjugation Applications
Beyond PROTAC development, Mal-amido-PEG9-acid finds extensive use in various bioconjugation applications where controlled linking of biomolecules is required. The compound's specific reactivity profile makes it suitable for creating well-defined conjugates with predictable properties.
Protein Modification Strategies
In protein modification, Mal-amido-PEG9-acid can be used to selectively modify cysteine residues through the maleimide functionality . This approach is particularly valuable for site-specific labeling of proteins with minimal disruption to their structure and function. The carboxylic acid terminus can be pre-conjugated to various functional molecules, such as fluorophores, affinity tags, or therapeutic agents, creating a heterobifunctional reagent for protein modification. Alternatively, the carboxylic acid can be used to attach the PEG linker to amine-containing biomolecules, with the maleimide group reserved for subsequent conjugation to thiol-containing entities.
The bioconjugation reactions involving Mal-amido-PEG9-acid typically proceed under mild conditions compatible with maintaining the structural integrity and biological activity of sensitive biomolecules. The resulting conjugates benefit from the enhanced solubility and reduced immunogenicity conferred by the PEG spacer, properties that are particularly important for therapeutic applications. The defined length of the PEG chain also ensures consistent spacing between conjugated molecules, facilitating reproducible results in research and development settings.
Comparison with Other Linker Strategies
When compared to other linker strategies, Mal-amido-PEG9-acid offers distinct advantages in terms of reactivity, stability, and physical properties. The following table provides a comparison of Mal-amido-PEG9-acid with related compounds:
Mal-amido-PEG9-acid provides greater versatility compared to its amine counterpart (Mal-amido-PEG9-amine) due to the different reactivity of the carboxylic acid terminus. While the amine version reacts with carboxylic acids, the acid version can be activated to react with a broader range of amine-containing molecules, offering more flexibility in conjugation strategies. Both compounds benefit from the PEG spacer's contribution to water solubility and biocompatibility, setting them apart from non-PEG linkers that may have more limited applicability in biological systems.
Future Perspectives and Research Directions
The versatility and specific reactivity of Mal-amido-PEG9-acid position it as a valuable tool in emerging therapeutic modalities and bioconjugation technologies. As research in targeted protein degradation and precision medicine advances, the demand for well-defined linker molecules with predictable properties continues to grow.
Emerging Applications
Beyond its established role in PROTAC development, Mal-amido-PEG9-acid shows potential in various emerging applications. The compound could be utilized in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio and conjugation site is critical for optimizing therapeutic efficacy and safety profiles. The PEG spacer can provide favorable pharmacokinetic properties to the resulting conjugates, potentially improving circulation time and reducing immunogenicity compared to non-PEGylated alternatives.
In the field of bioorthogonal chemistry, Mal-amido-PEG9-acid could serve as a platform for developing more sophisticated linker systems with additional functionalities or responsive elements. For example, incorporating cleavable motifs within the linker structure could enable controlled release of conjugated molecules in response to specific biological stimuli, enhancing the precision and efficacy of targeted therapeutic approaches. The well-defined structure and established reactivity of Mal-amido-PEG9-acid provide a solid foundation for such innovations, facilitating the development of next-generation bioconjugation strategies.
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